(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Physical characterization Purity assessment Storage conditions

Researchers requiring sterically demanding biaryl architectures often encounter low yields with unhindered boronic acids. This compound solves that challenge with its ortho-bromo and 3-bromobenzyl ether substitution pattern, precisely tuning steric and electronic properties for demanding Suzuki-Miyaura cross-couplings. • Dual bromine sites enable sequential, chemoselective Suzuki couplings for unsymmetrical triaryl synthesis (52-75% yields demonstrated in related systems). • Available in ≥95% purity for cost-effective SAR screening; higher-purity grades (98%) accessible for lead optimization. • Stocked in multiple global warehouses with ambient shipping; typical lead time 1 week for standard research quantities.

Molecular Formula C13H11BBr2O3
Molecular Weight 385.85 g/mol
CAS No. 849062-27-7
Cat. No. B1284268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid
CAS849062-27-7
Molecular FormulaC13H11BBr2O3
Molecular Weight385.85 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)Br)(O)O
InChIInChI=1S/C13H11BBr2O3/c15-10-4-1-3-9(7-10)8-19-13-11(14(17)18)5-2-6-12(13)16/h1-7,17-18H,8H2
InChIKeyJWOHGYXQGYSJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic Acid


(3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid, CAS 849062-27-7, is an ortho-substituted arylboronic acid featuring a 3-bromobenzyl ether moiety at the 2-position and an additional bromine atom at the 3-position of the phenyl ring. This structural motif places a bulky, electron-withdrawing substituent adjacent to the boronic acid group, imparting distinctive steric and electronic characteristics compared to simpler arylboronic acids [1]. The compound is primarily employed as a specialized building block in Suzuki-Miyaura cross-coupling reactions, where its ortho-substitution pattern can influence coupling yields and enable the synthesis of sterically demanding biaryl frameworks . Its melting point is reported as 107-112 °C (lit.) and density as 1.79±0.1 g/cm³ (predicted) .

Ortho-substituted arylboronic acid with steric bulk for demanding Suzuki couplings
Dual bromine sites enable orthogonal sequential functionalization
Available in 95% and 98% purity grades for screening vs. final synthesis

Ortho-Substitution Role in 3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic Acid


Simpler arylboronic acids such as phenylboronic acid or 3-bromophenylboronic acid cannot reliably substitute for (3-bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid in synthetic applications requiring sterically congested biaryl products. The presence of both an ortho-bromo substituent and a bulky 3-bromobenzyl ether group significantly alters the electronic environment at the boron center and introduces substantial steric hindrance during palladium-catalyzed transmetalation [1]. Generic replacements lack this specific ortho-substitution pattern, leading to different reaction kinetics, altered regioselectivity, and potential failure to achieve the desired coupling yields in sterically demanding Suzuki-Miyaura transformations [2]. Furthermore, the physical properties—including melting point, density, and halogen content—differ markedly from simpler analogs, necessitating distinct handling and storage protocols . The quantitative evidence below delineates precisely where these differences matter for procurement decisions.

Target
Ortho-bromo and bulky 3-bromobenzyl ether
Substitute Limitation
Simple arylboronic acids lack ortho-steric bulk; altered transmetalation kinetics
Target
Two distinct bromine atoms for sequential couplings
Substitute Limitation
Mono-bromo or unsubstituted analogs cannot support orthogonal functionalization
Target
Lower melting point and higher density vs. simpler boronic acids
Substitute Limitation
Different physical properties affect handling, storage, and stoichiometric calculations

3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic Acid: Quantitative Comparison


Melting Point vs. 3-Bromophenylboronic Acid

The target compound exhibits a significantly lower melting point range of 107-112 °C (lit.) compared to the structurally simpler 3-bromophenylboronic acid, which melts at 164-168 °C (lit.) . This 52-61 °C reduction in melting point is attributable to the disruption of intermolecular hydrogen bonding networks by the bulky 3-bromobenzyl ether substituent [1].

Melting point range
Cross-study comparable
107–112 °C vs. 164–168 °C (3-bromophenylboronic acid)
Lower mp simplifies storage and handling conditions
Literature-reported values
Physical characterization Purity assessment Storage conditions

Density and Molar Mass vs. Analogues

The target compound has a predicted density of 1.79±0.1 g/cm³ and a molecular weight of 385.85 g/mol, compared to 1.67±0.1 g/cm³ and 200.83 g/mol for 2-bromophenylboronic acid . The inclusion of a second bromine atom and the benzyl ether group increases both density and molecular weight by approximately 92%, which can influence solution-phase behavior and stoichiometric calculations in coupling reactions .

Density & molar mass
Computed values
1.79 g/cm³, 385.85 g/mol vs. 1.67 g/cm³, 200.83 g/mol (2-bromophenylboronic acid)
Higher density and MW impact logistics and stoichiometry
Predicted density; verify experimentally
Material density Molecular weight Halogenated building blocks

Ortho-Bromo Substituent Effect on Suzuki Couplings

Literature on sterically hindered Suzuki-Miyaura couplings indicates that ortho-substituted arylboronic acids often exhibit reduced coupling yields compared to their para-substituted counterparts due to slow transmetalation steps [1]. For example, a study on double Suzuki cross-coupling of ortho-bromobenzyl bromides reported yields in the range of 52-75% for unsymmetrical dicoupled products, significantly lower than the >90% yields commonly achieved with unhindered boronic acids . While direct yield data for this specific compound is unavailable, the presence of both an ortho-bromo substituent and a bulky benzyl ether group strongly implies a similar steric penalty [2].

Expected coupling yield
Class-level inference
Estimated 15–40% lower yield vs. unhindered boronic acids
Anticipate catalyst optimization and lower yields
Data to verify for this compound
Suzuki-Miyaura coupling Steric hindrance Ortho-substituent effects

Purity Grades and Reproducibility

Vendor offerings for (3-bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid include a 95% purity grade (e.g., Aladdin B186933, AKSci X2339) and a higher 98% purity grade (e.g., MolCore) . In contrast, the mono-bromo analog (2-((3-bromobenzyl)oxy)phenyl)boronic acid (CAS 871126-10-2) is commonly offered at 98% purity .

Purity grades
Vendor specifications
95% (Aladdin, AKSci) and 98% (MolCore) available
Use 95% for screening, 98% for final synthesis
Based on vendor catalogs
Purity specification Quality control Reproducibility

Application Scenarios for 3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic Acid


Sterically Hindered Biaryl Synthesis for Medicinal Chemistry

Given the ortho-bromo substitution and the steric bulk of the 3-bromobenzyl ether group, this boronic acid is particularly suited for constructing highly substituted biaryl cores found in kinase inhibitors, GPCR modulators, and other drug candidates requiring conformational restriction. Researchers should anticipate reduced coupling yields (estimated 15-40% lower than unhindered boronic acids) and may need to employ specialized catalyst systems such as SPhos or XPhos with Pd(OAc)₂ to achieve acceptable conversions [1].

Orthogonal Functionalization via Sequential Suzuki Couplings

The compound contains two distinct bromine atoms (one on the phenyl ring ortho to boron, one on the benzyl group) that can undergo sequential Suzuki couplings under differentiated conditions. This feature enables the systematic construction of unsymmetrical triaryl systems, as demonstrated in related work on ortho-bromobenzyl bromides achieving 52-75% yields for double couplings .

OLED and Liquid Crystal Intermediates

The high density (1.79 g/cm³) and elevated molecular weight relative to simpler boronic acids suggest utility in the preparation of π-extended conjugated systems for organic electronics. The benzyl ether linkage can be cleaved post-coupling to reveal a phenolic handle for further functionalization, a strategy employed in liquid crystalline terphenyl synthesis [2].

Laboratory-Scale Procurement for SAR Studies

The availability of both 95% and 98% purity grades (with the 95% grade priced at approximately $76.90 per gram from Aladdin) makes this building block accessible for structure-activity relationship (SAR) exploration . Researchers can cost-effectively screen multiple analogs using the lower purity grade before scaling up with higher purity material for advanced lead optimization.

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis
Ortho-substitution & steric bulk
Coupling yield with bulky phosphine ligands
Sequential Suzuki couplings
Two distinct bromine sites
Orthogonal reactivity conditions
π-extended conjugated systems
High density, benzyl ether lability
Post-coupling phenolic functionalization
SAR analog synthesis
Multiple purity grades
Cost-effective screening to lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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